molecular formula C9H9N3O B12981128 Imidazo[1,2-a]pyridine-2-acetamide CAS No. 21755-36-2

Imidazo[1,2-a]pyridine-2-acetamide

Cat. No.: B12981128
CAS No.: 21755-36-2
M. Wt: 175.19 g/mol
InChI Key: MZRBUOJGSRDZII-UHFFFAOYSA-N
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Description

2-(Imidazo[1,2-a]pyridin-2-yl)acetamide is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This structure is significant in medicinal chemistry due to its potential biological activities. The compound is known for its applications in various fields, including pharmaceuticals, where it serves as a scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Imidazo[1,2-a]pyridin-2-yl)acetamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core . Another approach involves the use of oxalic ester reactive derivatives, followed by reduction of the carbonyl group and reaction with an amine .

Industrial Production Methods

Industrial production of this compound may involve solvent- and catalyst-free synthesis under microwave irradiation, which offers a more environmentally friendly and efficient approach . This method reduces the need for hazardous solvents and catalysts, making the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-(Imidazo[1,2-a]pyridin-2-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated compounds or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can introduce various functional groups into the imidazo[1,2-a]pyridine ring .

Mechanism of Action

The mechanism of action of 2-(Imidazo[1,2-a]pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

2-(Imidazo[1,2-a]pyridin-2-yl)acetamide can be compared with other similar compounds, such as:

The uniqueness of 2-(Imidazo[1,2-a]pyridin-2-yl)acetamide lies in its specific structure, which allows for a diverse range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

21755-36-2

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

2-imidazo[1,2-a]pyridin-2-ylacetamide

InChI

InChI=1S/C9H9N3O/c10-8(13)5-7-6-12-4-2-1-3-9(12)11-7/h1-4,6H,5H2,(H2,10,13)

InChI Key

MZRBUOJGSRDZII-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=CN2C=C1)CC(=O)N

Origin of Product

United States

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